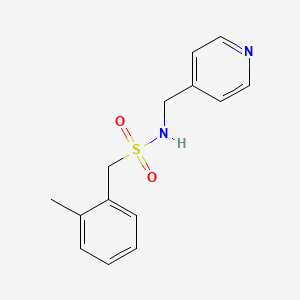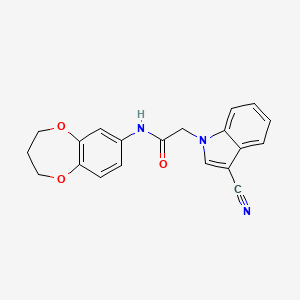![molecular formula C16H17ClN4O B4426677 6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426677.png)
6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of DNA synthesis and cell division, leading to the inhibition of cancer cell growth. Additionally, it has been proposed that this compound may interfere with viral replication by targeting specific viral enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antiproliferative and antiviral activity. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a cancer treatment. Furthermore, it has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective treatment option.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent antiproliferative and antiviral activity. This makes it a valuable tool for studying cancer and viral infections. Additionally, this compound has low toxicity in normal cells, making it a safe and effective treatment option. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer and viral infections. Furthermore, future research could focus on the development of analogs of this compound with improved solubility and potency.
Scientific Research Applications
6-(4-chlorobenzyl)-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use as an antiviral agent against HIV and hepatitis C virus.
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5-methyl-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-3-4-14-19-16-18-10(2)13(15(22)21(16)20-14)9-11-5-7-12(17)8-6-11/h5-8H,3-4,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYXNFOPOFZZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-propyn-1-yloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4426617.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426623.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4426624.png)


![ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)
![methyl 2-[({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4426654.png)
![3-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4426660.png)

![5'-bromo-3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4426672.png)
![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4426679.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4426694.png)
![5-methyl-3-(tetrahydro-2-furanylmethyl)-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426701.png)